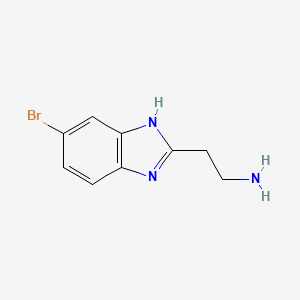
2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzodiazole ring and an ethanamine group attached to the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 1H-1,3-benzodiazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Amination: The brominated intermediate is then reacted with ethylenediamine under appropriate conditions to form the final product, 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(6-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.
Coupling Reactions: The ethanamine group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazoles, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
科学的研究の応用
2-(6-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
- 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
- 6-Bromo-N-methyl-1H-1,3-benzodiazol-2-amine
Uniqueness
2-(6-Bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine is unique due to the specific position of the bromine atom and the ethanamine group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine is a chemical compound belonging to the benzimidazole derivative class, known for its diverse biological activities. The presence of a bromine atom at the 5-position of the benzimidazole ring enhances its chemical properties, potentially influencing its interactions with various biological targets. This article explores the biological activity of this compound, including antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.
The molecular formula for this compound is C9H10BrN3. Its structure features a planar arrangement due to the conjugated system of the benzimidazole moiety, which is critical for its biological interactions. The compound's unique combination of brominated benzimidazole and ethanamine side chain may enhance its solubility and bioavailability compared to other similar compounds.
Antimicrobial Activity
Research indicates that benzimidazole derivatives often exhibit significant antimicrobial properties. In studies involving various microbial strains, compounds structurally related to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial activity | |
| Escherichia coli | Antibacterial activity | |
| Candida albicans | Antifungal activity |
Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented. For instance, compounds similar to this compound have been tested against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. These studies reveal that certain derivatives exhibit significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Interaction studies suggest that it may bind to protein kinases or other enzymes involved in cell signaling pathways, leading to inhibition or modulation of these targets. This interaction is crucial for understanding its therapeutic potential in treating various diseases.
Case Studies
Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings. For example, a study demonstrated that a related compound exhibited significant anticancer activity in vivo, leading to tumor regression in animal models . Additionally, the antimicrobial properties were evaluated in clinical isolates, showcasing the potential for developing new treatments against resistant strains .
特性
分子式 |
C9H10BrN3 |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
2-(6-bromo-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |
InChIキー |
HAICBBFJUJMJOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















